Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol
Description
Contextualization of Spiro Ring Systems in Chemical Research
Spirocyclic compounds, characterized by two rings sharing a single common atom, are a prominent feature in a vast array of natural products and pharmacologically active molecules. unimi.it Their unique three-dimensional arrangement imparts a degree of conformational rigidity that is often sought after in drug design and materials science.
The synthesis of spirocyclic compounds has a rich history, with early methods often relying on intramolecular cyclization reactions. These approaches, while foundational, frequently faced challenges in controlling stereochemistry and achieving high yields. The development of modern synthetic methodologies, including transition metal-catalyzed reactions and organocatalysis, has significantly expanded the toolkit for constructing these intricate architectures with greater precision and efficiency. unimi.it Multicomponent reactions, in particular, have emerged as a powerful strategy for the one-pot synthesis of complex spirocyclic systems from simple starting materials.
The defining feature of a spirocyclic compound is the spiro center, a quaternary carbon atom that serves as the pivot for the two rings. This structural arrangement enforces a rigid, perpendicular orientation of the constituent rings, leading to a distinct three-dimensional topology. This inherent rigidity minimizes the entropic penalty upon binding to biological targets, a desirable trait in medicinal chemistry. researchgate.net Furthermore, the fixed spatial orientation of substituents on the spirocyclic framework can be exploited to create well-defined molecular scaffolds for a variety of applications.
| Attribute | Description |
| Spiro Center | A single quaternary carbon atom shared by two rings. |
| Ring Orientation | The two rings are typically held in a perpendicular or near-perpendicular arrangement. |
| Conformational Rigidity | The spiro junction restricts the conformational freedom of the molecule. |
| Three-Dimensionality | Spirocycles possess a well-defined and rigid three-dimensional shape. |
The 1,3-Dioxolane (B20135) Moiety: Significance as a Synthetic Element
The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. It is a versatile and widely employed functional group in organic synthesis, primarily for its role as a protecting group and as a building block in the synthesis of more complex molecules.
One of the most common applications of the 1,3-dioxolane moiety is as a protecting group for aldehydes and ketones. The formation of a 1,3-dioxolane (an acetal (B89532) or ketal) from a carbonyl compound and ethylene (B1197577) glycol is a robust and reversible reaction, typically catalyzed by acid. This protection strategy is essential in multistep syntheses where a carbonyl group needs to be shielded from reaction with nucleophiles or reducing agents while other transformations are carried out elsewhere in the molecule. The stability of the 1,3-dioxolane ring to a wide range of reaction conditions, coupled with its facile removal under acidic aqueous conditions, makes it an invaluable tool for synthetic chemists. nih.govnih.gov
| Carbonyl Compound | Reagent | Product |
| Aldehyde | Ethylene Glycol | 1,3-Dioxolane (Acetal) |
| Ketone | Ethylene Glycol | 1,3-Dioxolane (Ketal) |
The Norcarane (B1199111) Skeletal Framework: Advanced Synthetic Challenges
The norcarane skeleton, also known as bicyclo[4.1.0]heptane, is a bicyclic system consisting of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring. This strained ring system is found in a number of natural products and has been utilized as a mechanistic probe in enzymatic reactions. chemeo.com The synthesis of the norcarane framework presents significant challenges due to the inherent ring strain of the cyclopropane ring.
Common synthetic routes to norcarane derivatives include the cyclopropanation of cyclohexene (B86901) and intramolecular cyclization reactions. The Simmons-Smith reaction, which employs a zinc-copper couple and diiodomethane (B129776), is a classic method for the cyclopropanation of alkenes to afford compounds like norcarane. Diastereoselective and enantioselective methods for the synthesis of substituted norcaranes are of particular interest for the preparation of chiral building blocks. The reactivity of the strained cyclopropane ring in the norcarane system can also be exploited in subsequent transformations to construct more complex molecular architectures.
Overview of Bicyclo[4.1.0]heptane Derivatives in Organic Synthesis
The bicyclo[4.1.0]heptane skeleton, commonly known as norcarane, is a prominent structural motif in a variety of natural products and biologically active molecules. Its rigid framework and inherent strain make it a valuable tool for introducing conformational constraints in a molecule, which can be crucial for biological activity.
Norcarane derivatives are often synthesized through the cyclopropanation of cyclohexene or its derivatives. A classic and convenient method for this transformation is the Simmons-Smith reaction, which typically involves the use of diiodomethane and a zinc-copper couple to generate a carbenoid species that adds to the double bond. orgsyn.org Other methods for the synthesis of the norcarane scaffold include transition-metal-catalyzed reactions and intramolecular cyclizations. researchgate.net
In the realm of medicinal chemistry, the norcarane scaffold has been incorporated into the design of novel therapeutic agents. For instance, bicyclo[4.1.0]heptane derivatives have been synthesized and evaluated as melanin-concentrating hormone receptor R1 (MCH R1) antagonists, which are of interest for the treatment of obesity. nih.gov The rigid nature of the norcarane core helps to orient the pharmacophoric groups in a defined spatial arrangement, potentially leading to enhanced binding affinity and selectivity for the target receptor.
Furthermore, the unique reactivity of the strained cyclopropane ring within the norcarane system allows for a variety of synthetic transformations. These include ring-opening reactions that can lead to the formation of larger ring systems or the introduction of new functional groups, making norcarane derivatives versatile intermediates in the synthesis of complex molecules.
Stereochemical Implications of the Norcarane Core
The fusion of a cyclopropane ring to a cyclohexane ring in the norcarane core introduces significant stereochemical complexity. The rigid, bicyclic nature of this system results in distinct convex (exo) and concave (endo) faces. This topographical difference plays a crucial role in directing the stereochemical outcome of reactions involving the norcarane skeleton.
The stereochemical features of the norcarane core are particularly important in the design of chiral building blocks for asymmetric synthesis. The inherent chirality of a substituted norcarane can be used to induce stereoselectivity in subsequent reactions, making it a valuable scaffold for the synthesis of enantiomerically pure complex molecules. The precise control over the stereochemistry of the norcarane core is essential for its application in the development of single-enantiomer drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.
The Hydroxymethyl Functionality: Strategic Importance in Molecular Derivatization
The hydroxymethyl group (-CH₂OH) is a primary alcohol functionality that serves as a versatile handle for a wide array of chemical transformations. Its presence in a molecule opens up numerous possibilities for derivatization, allowing for the fine-tuning of a compound's physical, chemical, and biological properties.
One of the most common applications of the hydroxymethyl group is its oxidation to an aldehyde or a carboxylic acid. These transformations provide access to a different class of compounds with distinct reactivity and potential for further functionalization. For example, the resulting carboxylic acid can be converted into esters, amides, or other acid derivatives, which is a common strategy in drug discovery to modulate properties such as solubility, metabolic stability, and target binding.
The hydroxyl group itself can be readily converted into other functional groups. It can be transformed into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, it can be converted into an ether or an ester through reactions with alkyl halides or acylating agents, respectively. These derivatizations can significantly alter the polarity and lipophilicity of a molecule, which can have a profound impact on its pharmacokinetic and pharmacodynamic profile.
In the context of complex molecule synthesis, the hydroxymethyl group can act as a key intermediate for chain extension or for the introduction of other functional moieties. Its ability to participate in a wide range of reliable and high-yielding reactions makes it a strategically important functional group in the design of synthetic routes.
Rationale for Comprehensive Research on Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol
The unique combination of a spiroketal, a rigid bicyclic core, and a versatile functional handle in this compound makes it an intriguing target for synthetic methodology development. The stereocontrolled synthesis of such a molecule would require the development of novel strategies for the construction of highly substituted and stereochemically complex scaffolds.
Research into the synthesis of this compound could lead to the discovery of new methods for the diastereoselective or enantioselective construction of the norcarane ring system in the presence of other functional groups. Furthermore, the formation of the spiroketal fused to the norcarane core presents a significant synthetic challenge, and methodologies developed to address this would be of broader interest to the synthetic community. The development of stereocontrolled approaches to spiroketals is a classical challenge in organic synthesis. nih.gov
The presence of multiple functional groups and stereocenters in a compact and rigid framework makes this compound an ideal platform for exploring the reactivity and selectivity of new chemical transformations. Studies on the derivatization of the hydroxymethyl group in the context of this complex scaffold could provide valuable insights into the influence of steric and electronic factors on reaction outcomes.
This compound has the potential to be a highly valuable and versatile intermediate in the synthesis of complex natural products and novel bioactive molecules. The 1,3-dioxolane group serves as a protecting group for a ketone, which can be deprotected under specific conditions to reveal a reactive carbonyl functionality. This latent carbonyl group, in conjunction with the hydroxymethyl group and the stereochemically defined norcarane core, provides multiple points for further synthetic elaboration.
The rigid norcarane scaffold can serve as a template to control the three-dimensional arrangement of substituents, which is often a critical determinant of biological activity. The hydroxymethyl group can be used to attach various side chains or pharmacophoric elements, while the ketone can be used for the construction of additional rings or the introduction of other functional groups.
The modular nature of this compound, with its distinct and differentially reactive functional groups, makes it an attractive building block for diversity-oriented synthesis. By systematically varying the substituents and their stereochemistry, a library of complex and diverse molecules could be generated for biological screening. The unique topology of this compound could lead to the discovery of novel chemical entities with interesting biological properties.
Structure
3D Structure
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,4'-bicyclo[4.1.0]heptane]-1'-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-7-9-1-2-10(6-8(9)5-9)12-3-4-13-10/h8,11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUNPGFHELPBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3C1(C3)CO)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Spiro 1,3 Dioxolane 2,4 Norcarane 1 Ylmethanol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the final product to simpler precursors. amazonaws.com This process involves the imaginary breaking of bonds, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.in For Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol, several strategic disconnections can be envisioned to simplify its intricate structure.
A primary retrosynthetic disconnection involves the cleavage of the spiro center. This is a common strategy for simplifying spirocyclic systems. nih.gov In this approach, the C-O bonds of the dioxolane ring attached to the spiro carbon are disconnected. This reveals a ketone precursor on the norcarane (B1199111) framework and ethylene (B1197577) glycol. This disconnection simplifies the target molecule into two less complex fragments.
| Disconnection | Precursor 1 | Precursor 2 |
| Spiro Center Cleavage | 1-(Hydroxymethyl)norcaran-4-one | Ethylene glycol |
This strategy isolates the synthesis of the bicyclic ketone as a key challenge.
The 1,3-dioxolane (B20135) ring is an acetal (B89532), which can be retrosynthetically disconnected to a carbonyl compound and a 1,2-diol. quimicaorganica.org This is a reliable and widely used transformation in organic synthesis. Applying this disconnection to the target molecule simplifies the spirocycle into a di-functionalized norcarane derivative. This approach is advantageous as the formation of the 1,3-dioxolane ring is typically a high-yielding and straightforward reaction.
| Disconnection | Resulting Intermediate |
| 1,3-Dioxolane Ring Disconnection | 4-Oxo-norcarane-1-carbaldehyde / 1-(Hydroxymethyl)norcaran-4-one |
Further functional group interconversion (FGI) of the hydroxymethyl group to an aldehyde or a related precursor would be necessary.
The norcarane core, a bicyclo[4.1.0]heptane system, can be deconstructed through a retro-cyclopropanation reaction. orgsyn.org This involves disconnecting the three-membered ring, which is conceptually the reverse of a carbene addition to a double bond. This disconnection simplifies the bicyclic system into a monocyclic precursor, cyclohexene (B86901), and a one-carbon unit, which could be derived from a carbene or a carbenoid source.
| Disconnection | Precursor 1 | Precursor 2 |
| Norcarane Deconstruction | A substituted cyclohexene | A carbene precursor (e.g., from a diazo compound) |
This approach reduces the complexity of the carbon skeleton significantly, making the synthesis more manageable.
Convergent and Divergent Synthetic Pathways
Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be devised for the synthesis of this compound.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. researchgate.net This approach is often more efficient than a linear synthesis. For the target molecule, a modular approach could involve the separate synthesis of a functionalized norcarane precursor and the 1,3-dioxolane moiety, although the latter is trivial. A more practical convergent approach would involve the synthesis of a norcarane derivative bearing both the hydroxymethyl group and a ketone (or a protected form).
A divergent synthesis, on the other hand, starts from a common intermediate that can be elaborated into a variety of structurally related compounds. wikipedia.org Starting from a key norcarane intermediate, one could potentially access a library of spirocyclic compounds by reacting it with different diols to form various spiro-acetals.
| Synthetic Strategy | Key Features |
| Convergent | Independent synthesis of a functionalized norcarane and subsequent formation of the spiro-acetal. |
| Divergent | Synthesis of a common norcarane precursor that can be diversified to various spiro compounds. nih.gov |
Formation of the Spiro[1,3-dioxolane] Moiety
The construction of the spiro[1,3-dioxolane] ring system onto the norcarane (bicyclo[4.1.0]heptane) framework is a critical step in the synthesis of this compound. This transformation can be achieved through several strategic approaches, primarily involving the protection of a precursor carbonyl group or through specialized spiroannulation techniques. These methods offer pathways to this structurally unique spirocycle, with the choice of method often depending on the nature of the available precursor and desired stereochemical outcome.
Acetalization/Ketalization Reactions of Precursor Carbonyls
The most direct and widely employed method for forming the 1,3-dioxolane moiety is the ketalization of a precursor ketone, specifically a 4-oxonorcarane derivative. This reaction involves treating the ketone with ethylene glycol, which results in the formation of a five-membered cyclic ketal spiro-fused at the C-4 position of the norcarane skeleton.
Acid catalysis is the conventional and most common approach for ketal formation. The reaction is an equilibrium process, and various techniques are used to drive it towards the product side. youtube.com Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are frequently used catalysts. rsc.orgtaylorandfrancis.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized oxocarbenium ion. Finally, an intramolecular attack by the second hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the stable spiro[1,3-dioxolane] ring. youtube.com
To ensure high yields, the water generated during the reaction must be continuously removed from the system. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene (B151609) or toluene. caltech.edu
Table 1: Representative Conditions for Acid-Catalyzed Ketalization
| Catalyst | Solvent | Dehydration Method | Temperature | Typical Yield |
|---|---|---|---|---|
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Dean-Stark Trap | Reflux | High |
| Sulfuric Acid (H₂SO₄) | Benzene | Dean-Stark Trap | Reflux | High |
| Amberlyst-15 | Dichloromethane | Molecular Sieves | Room Temp. to Reflux | Good to High |
While effective, strong acidic conditions can sometimes be incompatible with sensitive functional groups elsewhere in the molecule. In such cases, non-acidic and anhydrous methods provide valuable alternatives. These approaches often rely on Lewis acids or reagents that activate the carbonyl group under milder conditions.
One prominent reagent in this category is trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.orgchemicalbook.com TMSOTf is a powerful Lewis acid that can catalyze ketalization reactions efficiently, often at low temperatures and under anhydrous conditions. chemicalbook.com The proposed mechanism involves the activation of the carbonyl group by the silyl (B83357) species, facilitating the nucleophilic attack by ethylene glycol. acs.orgacs.org This method avoids the use of strong Brønsted acids and the generation of water, making it suitable for substrates that are prone to acid-catalyzed degradation or hydrolysis.
Table 2: Comparison of Non-Acidic Ketalization Promoters
| Reagent/Catalyst | Solvent | Temperature | Key Advantage |
|---|---|---|---|
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Dichloromethane | 0 °C to Room Temp. | Anhydrous, mild conditions |
| Iodine (I₂) | Dichloromethane | Room Temp. | Mild, neutral conditions |
| Cerium(III) chloride (CeCl₃·7H₂O) | Acetonitrile | Reflux | Mild Lewis acid catalysis |
Construction of the Norcarane (Bicyclo[4.1.0]heptane) Framework
The bicyclo[4.1.0]heptane skeleton, commonly known as norcarane, is the foundational structure of the target molecule. Its synthesis is a critical step that can be achieved through several powerful methodologies, including direct cyclopropanation of a cyclohexene precursor or through strategic ring manipulations.
Cyclopropanation Reactions
Cyclopropanation of an appropriately substituted cyclohexene derivative is the most direct and widely employed method for constructing the norcarane framework. This class of reactions involves the addition of a carbene or carbenoid to the double bond of the six-membered ring to form the fused three-membered cyclopropane (B1198618) ring.
The Simmons-Smith reaction is a cornerstone of this approach, valued for its reliability and stereospecificity. wikipedia.org It typically utilizes a carbenoid, iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgorgsyn.org The reaction proceeds via a concerted mechanism, where the methylene (B1212753) group is delivered to the same face of the alkene, preserving the stereochemistry of the starting material. masterorganicchemistry.comorganicchemistrytutor.com For instance, the cyclopropanation of cyclohexene itself yields norcarane in moderate to good yields. orgsyn.org
Several modifications to the classical Simmons-Smith conditions have been developed to improve reactivity and cost-effectiveness. The Furukawa modification uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity. wikipedia.org Cheaper dihalomethanes, such as dibromomethane, can also be used. wikipedia.org
| Reagent System | Alkene Substrate | Solvent | Yield | Reference(s) |
| CH₂I₂ / Zn-Cu couple | Cyclohexene | Ether | 56-58% | orgsyn.org |
| CH₂I₂ / Et₂Zn | Unfunctionalized Alkenes | 1,2-Dichloroethane | Good | wikipedia.org |
| CH₂Br₂ / Zn / CoBr₂ complex | Polyalkenes | Not specified | 81% (for monocyclopropane) | rsc.org |
| Diazomethane / Light (hν) | Cyclohexene | Not specified | Not specified | orgsyn.org |
This table presents various cyclopropanation methods for forming the bicyclo[4.1.0]heptane (norcarane) framework.
Ring Contraction and Expansion Strategies
Alternative to direct cyclopropanation, the norcarane framework can be accessed through ring size manipulations of other cyclic precursors. These strategies, while often involving more steps, can provide access to unique substitution patterns.
A notable ring expansion strategy involves the formation of a bicyclo[4.1.0]heptane system as a key intermediate. For example, a one-carbon ring expansion of a cyclohexanone (B45756) can be achieved by first converting it to its corresponding trimethylsilyl enol ether. This intermediate is then subjected to cyclopropanation to yield a 1-trimethylsilyloxybicyclo[4.1.0]heptane. orgsyn.org While this intermediate is often subsequently opened with reagents like iron(III) chloride to form a seven-membered ring (a cycloheptenone), its formation represents a valid synthesis of the norcarane skeleton. orgsyn.org
Ring contraction strategies can also be envisioned, for example, through the rearrangement of a suitably functionalized cycloheptane (B1346806) derivative. While less common for the synthesis of the basic norcarane skeleton, specific types of rearrangements, such as the base-promoted ring contraction of certain epoxy ketones, have been used to generate other bicyclic systems like bicyclo[3.1.0]hexane, highlighting the potential of such approaches. nih.gov
Stereocontrolled Formation of the Bicyclic System
Achieving the correct stereochemistry is paramount in the synthesis of complex molecules. The formation of the norcarane framework can be controlled with a high degree of stereoselectivity.
The Simmons-Smith reaction is inherently stereospecific, meaning the cis or trans geometry of the substituents on the starting cyclohexene is retained in the final product. wikipedia.orgmasterorganicchemistry.com This syn-addition mechanism is a reliable way to transfer the existing stereochemistry of the six-membered ring to the newly formed bicyclic system. organicchemistrytutor.com
For asymmetric synthesis, several strategies have been developed. One powerful approach is substrate-directed cyclopropanation. The presence of a chiral auxiliary or a directing group, such as a hydroxyl group at an allylic position on the cyclohexene ring, can guide the incoming cyclopropanating reagent to one face of the double bond, leading to a single diastereomer. Non-zinc-based reagents, such as those derived from samarium, can show high selectivity for cyclopropanating allylic alcohols. wikipedia.org Chiral ligands or additives can also be used to create an asymmetric environment around the reactive carbenoid, inducing enantioselectivity. researchgate.net
Introduction and Functionalization of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) at the C1 position of the norcarane ring is a key functional feature of the target molecule. This primary alcohol can be installed by the reduction of a corresponding carbonyl precursor, such as an ester or an aldehyde.
Reduction of Ester or Aldehyde Precursors
The reduction of carboxylic esters or aldehydes is a fundamental and efficient method for preparing primary alcohols. For the synthesis of this compound, a precursor such as methyl spiro[1,3-dioxolane-2,4-norcarane]-1-carboxylate would be reduced.
Powerful hydride reducing agents are typically required for the reduction of esters. Lithium aluminum hydride (LiAlH₄ or LAH) is the most common and effective reagent for this transformation, readily converting esters to primary alcohols in high yield. masterorganicchemistry.combyjus.com The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by the elimination of an alkoxide and a second hydride attack on the intermediate aldehyde. libretexts.org The reaction must be carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com A specific example is the reduction of 7-carbethoxybicyclo[4.1.0]heptane with LiAlH₄ to give 7-hydroxymethylbicyclo[4.1.0]heptane. oregonstate.edu
| Reducing Agent | Precursor Functional Group | Solvent | Product | Reference(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Ester, Aldehyde, Carboxylic Acid | Diethyl Ether, THF | Primary Alcohol | masterorganicchemistry.combyjus.com |
| Sodium Borohydride (B1222165) (NaBH₄) | Aldehyde, Ketone | Methanol, Ethanol | Alcohol | libretexts.org |
| Borane (BH₃ complexes) | Ester, Carboxylic Acid | THF | Primary Alcohol | researchgate.net |
This table summarizes common reducing agents for the synthesis of alcohols from carbonyl precursors.
While sodium borohydride (NaBH₄) is a milder reducing agent capable of reducing aldehydes and ketones, it is generally not reactive enough to reduce esters under standard conditions. libretexts.org
Carbonylation Reactions with Subsequent Reduction
An alternative strategy involves introducing the required carbon atom and its oxygen functionality through a carbonylation reaction, which incorporates carbon monoxide (CO) into the molecule. xmu.edu.cn This process can be used to generate the aldehyde or ester precursor, which is then reduced as described above.
Hydroformylation (or the oxo process) is a powerful carbonylation method that adds a hydrogen atom and a formyl group (-CHO) across an alkene's double bond. libretexts.org A hypothetical precursor, such as 1-methylene-spiro[1,3-dioxolane-2,4-norcarane], could be subjected to hydroformylation using a catalyst (e.g., a cobalt or rhodium complex) with synthesis gas (a mixture of CO and H₂). This would install an aldehyde group at the C1 position. This aldehyde can then be readily reduced to the target hydroxymethyl group using LiAlH₄ or NaBH₄.
Another approach involves the carbonylation of organometallic intermediates. core.ac.uk A norcarane derivative could be converted into an organometallic reagent (e.g., an organolithium or Grignard reagent), which could then react with carbon monoxide or a chloroformate to yield a carbonyl compound. Subsequent reduction would afford the final hydroxymethyl group.
Protecting Group Chemistry in Multi-Step Synthesis
In the multi-step synthesis of complex molecules, protecting groups are indispensable for temporarily masking reactive functional groups to prevent undesired side reactions. bham.ac.ukuchicago.edu An effective protecting group strategy is critical for achieving high yields and selectivity. bham.ac.uk The choice, application, and removal of these groups must be carefully planned to ensure compatibility with a wide range of reaction conditions. uchicago.edu
The 1,3-dioxolane moiety within the target compound is a cyclic acetal, which serves as a robust protecting group for a carbonyl functionality (ketone or aldehyde) in a synthetic precursor.
Formation: The standard method for the formation of 1,3-dioxolanes involves the acid-catalyzed reaction of a carbonyl compound with ethylene glycol. wikipedia.orgorganic-chemistry.org A Brønsted or Lewis acid catalyst is typically employed, and the reaction is often driven to completion by the removal of water, for instance, by using a Dean-Stark apparatus in refluxing toluene. organic-chemistry.org This method is highly reliable for protecting ketones and aldehydes against a variety of non-acidic reagents, including bases, nucleophiles, and mild oxidizing agents. organic-chemistry.org
Cleavage (Deprotection): The removal of the 1,3-dioxolane group is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org Treatment with aqueous acid readily cleaves the acetal, regenerating the original carbonyl group. This lability in acidic media is a key characteristic that chemists exploit during synthetic planning. thieme-connect.de For instance, deprotection of 2-phenyl-1,3-dioxolane (B1584986) to yield benzaldehyde (B42025) can be accomplished effectively in an aqueous environment. wikipedia.org
An alternative and less common strategy involves the use of base-labile dioxolane derivatives. For example, 1,2-diols can react with alkyl propynoates to form cyclic acetals that are stable under acidic conditions but can be cleaved using bases, effectively reversing the typical reactivity pattern. cmu.edu
Table 1: Conditions for Formation and Cleavage of 1,3-Dioxolane Protecting Group
| Process | Reagents and Conditions | Key Features |
|---|---|---|
| Formation (Acid-Catalyzed) | Carbonyl precursor, Ethylene Glycol, TsOH (cat.), Toluene, reflux (Dean-Stark) | Standard, robust method; water removal drives reaction. organic-chemistry.org |
| Cleavage (Acid-Catalyzed) | Aqueous Acid (e.g., HCl, H₂SO₄), Acetone/Water | Common, efficient method for deprotection. organic-chemistry.org |
| Formation (Base-Sensitive Variant) | 1,2-Diol, Alkyl Propynoate, DMAP (cat.) | Forms a base-labile acetal, stable to acid. cmu.edu |
| Cleavage (Base-Mediated) | Pyrrolidine, Butyllithium, THF | Cleavage under basic conditions, useful in orthogonal schemes. cmu.edu |
Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in a molecule without affecting others. fiveable.mewikipedia.org This approach is crucial when synthesizing complex molecules like this compound, which contains both a 1,3-dioxolane (acid-labile) and a primary alcohol (-ylmethanol) that may require protection.
The primary alcohol could be protected with a group that is stable to the acidic conditions used to cleave the dioxolane. Common choices include silyl ethers or benzyl (B1604629) ethers.
Silyl Ethers (e.g., TBDMS): A tert-butyldimethylsilyl (TBDMS) ether is installed under basic or neutral conditions and is stable to a wide range of reagents but is selectively cleaved by fluoride (B91410) ion sources (e.g., TBAF).
Benzyl Ethers (e.g., Bn): A benzyl ether is stable to both acidic and basic conditions but can be removed selectively via catalytic hydrogenolysis (e.g., H₂, Pd/C).
By employing such an orthogonal set, a chemist can selectively deprotect either the carbonyl group (by cleaving the dioxolane with acid) or the alcohol group (by cleaving the TBDMS or Bn group) at any desired stage of the synthesis. uchicago.eduthieme-connect.de
Table 2: Example of an Orthogonal Protection Strategy
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |
|---|---|---|---|---|
| Carbonyl | 1,3-Dioxolane | Ethylene Glycol, H⁺ | Aqueous Acid | Stable to base, fluoride, hydrogenolysis. organic-chemistry.org |
| Alcohol | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | TBAF | Stable to acid, base, hydrogenolysis. jocpr.com |
Modern Catalytic Approaches
The construction of the spirocyclic norcarane framework is a significant synthetic challenge. Modern catalysis, particularly asymmetric organocatalysis, offers powerful solutions for creating such complex structures with high levels of stereocontrol. acs.orgresearchgate.net
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high efficiency and stereoselectivity. nih.gov This field has become a dominant tool for the synthesis of complex chiral molecules, including a wide variety of spiro compounds. rsc.orgrsc.org Chiral amines, prolinol derivatives, cinchona alkaloids, and phosphoric acids are common classes of organocatalysts that have been successfully applied to the construction of spirocyclic systems. nih.gov
A key advantage of organocatalysis is the ability to achieve high levels of enantioselectivity, producing one enantiomer of a chiral molecule in preference to the other. nih.gov In the context of spiro compound synthesis, organocatalysts have been used to control the formation of the spiro-quaternary stereocenter with remarkable precision. rsc.org For instance, the reaction of 3-olefinic oxindoles with dialdehydes, catalyzed by a chiral prolinol silyl ether, can generate spiro[cyclohexane-1,3′-indolin]-2′-one derivatives with multiple stereocenters in high yields and with excellent enantioselectivities (often >99% ee). nih.govnih.gov
Table 3: Examples of Enantioselective Organocatalytic Synthesis of Spiro Compounds
| Catalyst Type | Reaction Type | Substrates | Yield | Stereoselectivity |
|---|---|---|---|---|
| Prolinol Silyl Ether | Michael/Aldol Cascade | 3-Olefinic Oxindoles + Dialdehydes | High | >99% de, >99% ee nih.govnih.gov |
| Cinchona-derived Thiourea | Michael/Cyclization | 2-Arylidene-1,3-indandiones + Bromonitroalkanes | Good | Excellent dr, up to 99% ee rsc.org |
Domino reactions, also known as cascade reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. unimi.itunimi.it This strategy is highly efficient as it reduces the number of synthetic steps, minimizes waste, and can rapidly build molecular complexity from simple starting materials. researchgate.net
Organocatalysis is particularly well-suited for initiating complex domino sequences. rsc.org A prominent example is the Michael-Michael-aldol cascade, which can be used to synthesize spirooxindole derivatives in a highly diastereoselective and enantioselective manner. rsc.orgresearchgate.net In a more elaborate example, a quadruple aminocatalytic domino reaction between an oxindole (B195798) derivative and two molecules of an α,β-unsaturated aldehyde was used to construct a hydroindane system incorporating a spirooxindole motif, generating six contiguous stereogenic centers with excellent stereocontrol in a single step. acs.org Such powerful cascade reactions represent the state of the art in the synthesis of complex spiro-fused carbocycles. unimi.it
Metal-Catalyzed Reactions
Metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of intricate molecular architectures.
Palladium catalysis stands out for its versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of spirocycle synthesis, palladium-catalyzed asymmetric cyclizations are particularly valuable for establishing stereogenic centers with high enantioselectivity. These reactions often proceed through a cascade mechanism, enabling the rapid assembly of complex structures from relatively simple starting materials.
For instance, palladium-catalyzed cascade cyclizations have been effectively used to construct spiro-N,O-acetals. rsc.org This type of reaction typically involves an initial palladium-catalyzed step, such as an aminopalladation or carbopalladation, followed by an intramolecular cyclization that forges the spirocyclic framework. mdpi.com The enantioselectivity is typically controlled by chiral ligands that coordinate to the palladium center, influencing the stereochemical outcome of the key bond-forming steps. While a direct application to this compound has not been reported, the principles of these reactions could be adapted. A hypothetical precursor containing a norcarane moiety and a suitably positioned dioxolane precursor could undergo an intramolecular cyclization to form the desired spirocyclic alcohol. The total synthesis of (+)-spiroindimicin A, which features a key asymmetric palladium-catalyzed spirocyclization, further highlights the power of this methodology in constructing complex spirocyclic natural products. researchgate.netchemrxiv.org
A general representation of a palladium-catalyzed asymmetric spirocyclization is shown below:
| Reactant | Catalyst | Ligand | Product | Enantiomeric Excess (ee) |
| Acyclic Precursor | Pd(0) or Pd(II) | Chiral Phosphine Ligand | Chiral Spirocycle | Often >90% |
This table represents a generalized scheme for palladium-catalyzed asymmetric spirocyclization and does not depict the specific synthesis of this compound.
Lewis acid catalysis is a powerful tool for a wide array of organic transformations, including cycloadditions, rearrangements, and bond-forming reactions. Lewis acids activate substrates by coordinating to lone pairs of electrons, thereby lowering the energy barrier for key reaction steps. In the synthesis of spiro[1,3-dioxolane] structures, Lewis acids can play a crucial role in the formation of the dioxolane ring itself or in subsequent transformations to build the spirocyclic system.
One relevant example is the diastereoselective synthesis of cis-2,5-disubstituted 1,3-dioxolanes through a [3+2] cycloaddition of aldehydes and carbonyl ylides, which can be generated from the Lewis acid-catalyzed carbon-carbon bond heterolysis of aryl oxiranyl diketones. nih.gov This demonstrates the ability of Lewis acids to facilitate the formation of the dioxolane ring with specific stereochemistry. While classical Lewis acids like AlCl₃, TiCl₄, and SnCl₄ were traditionally thought to be incompatible with aqueous media, studies have shown their effectiveness in catalyzing reactions such as the azidolysis and iodolysis of α,β-epoxycarboxylic acids in water, broadening their applicability. nih.gov For the synthesis of this compound, a Lewis acid could be employed to catalyze the reaction between a norcarane derivative containing a diol and a carbonyl compound to form the spiro-dioxolane moiety.
| Lewis Acid | Substrate(s) | Reaction Type | Product |
| Sc(OTf)₃ | Aldehyde, Diol | Acetalization | 1,3-Dioxolane |
| TiCl₄ | Epoxide | Ring Opening | Halohydrin |
| InCl₃ | Dienophile, Diene | Diels-Alder | Cycloadduct |
This table provides examples of Lewis acid-catalyzed reactions and is not specific to the synthesis of the target compound.
Phase-Transfer Catalysis in Spiro Compound Synthesis
Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of one reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. This methodology is particularly advantageous for its mild reaction conditions, simple experimental setup, and often enhanced reactivity and selectivity.
In the realm of spiro compound synthesis, PTC has been successfully employed for the creation of various heterocyclic spiro systems. For example, the synthesis of new fused and spiro heterocyclic compounds has been achieved under PTC conditions, showcasing the utility of this method in constructing complex ring systems. researchgate.net The synthesis of bisazolylalkanes has also been performed in the absence of a solvent using PTC, highlighting its potential for green chemistry applications. nih.gov A plausible application for the synthesis of this compound could involve the reaction of a norcarane precursor in an organic solvent with a reagent in an aqueous phase, facilitated by a phase-transfer catalyst, to introduce the necessary functional groups for subsequent cyclization into the spiro-dioxolane structure.
Heteropolyacid Catalysis
Heteropolyacids (HPAs) are a class of complex proton acids that are highly effective as both Brønsted and Lewis acid catalysts. They are known for their strong acidity, thermal stability, and low corrosiveness, making them attractive for various organic transformations. HPAs can be used in homogeneous or heterogeneous systems and are often considered environmentally benign catalysts.
The application of HPAs in the synthesis of heterocycles is well-documented. mdpi.comuco.esconicet.gov.ar They have been shown to catalyze multicomponent reactions to prepare spirooxindoles, demonstrating their utility in the construction of spirocyclic frameworks. mdpi.com The strong Brønsted acidity of HPAs can be harnessed to catalyze reactions such as acetalization, which is directly relevant to the formation of the 1,3-dioxolane ring in the target molecule. A potential synthetic route could involve the use of an HPA to catalyze the condensation of a diol-functionalized norcarane derivative with an appropriate carbonyl compound. The reusability of many HPA catalysts adds to the economic and environmental benefits of this approach.
| Heteropolyacid Catalyst | Reaction Type | Substrates | Product |
| H₃PW₁₂O₄₀ (Tungstophosphoric acid) | Acetalization | Diol, Aldehyde | Acetal |
| H₄SiW₁₂O₄₀ (Tungstosilicic acid) | Esterification | Carboxylic acid, Alcohol | Ester |
| H₃PMo₁₂O₄₀ (Molybdophosphoric acid) | Friedel-Crafts Acylation | Arene, Acyl halide | Aryl ketone |
This table illustrates the catalytic versatility of heteropolyacids in various organic reactions.
Advanced Synthetic Techniques
Beyond catalytic methods, novel reaction techniques are also being developed to improve the efficiency and sustainability of chemical synthesis.
High-speed ball milling (HSBM) is a mechanochemical technique that utilizes mechanical energy to induce chemical reactions. Reactants are placed in a milling jar with grinding balls, and the high-energy collisions that occur during milling provide the activation energy for the reaction to proceed, often in the absence of a solvent. This solvent-free approach aligns with the principles of green chemistry by reducing waste and simplifying product purification.
HSBM has emerged as a powerful tool for the synthesis of various organic compounds, including spiro derivatives. For instance, the synthesis of spiro pyrimidine (B1678525) derivatives has been successfully achieved using a solvent-free ball-milling approach. jsynthchem.comjsynthchem.com This method offers advantages such as shorter reaction times, high yields, and the ability to work with poorly soluble reactants. jsynthchem.com While a specific application to this compound has not been reported, the principles of mechanochemistry could be applied. A solid-state reaction between a norcarane precursor and the necessary reagents for forming the spiro-dioxolane ring could potentially be achieved under HSBM conditions, offering a green and efficient synthetic route.
| Reactants | Milling Conditions | Product | Advantages |
| Aldehyde, Amine, Barbituric acid | Solvent-free, room temp. | Spiro pyrimidine | High yield, short reaction time, eco-friendly |
| Metal oxides | High energy milling | Mixed metal oxide catalyst | High surface area, enhanced catalytic activity |
This table showcases examples of syntheses performed using high-speed ball milling.
Microwave Irradiation (MW)
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave irradiation generates heat volumetrically by directly interacting with polar molecules in the reaction mixture. This process of dielectric heating can lead to rapid temperature increases, significantly reducing reaction times and often improving product yields and purities. nih.govmdpi.com
The application of microwave irradiation is particularly effective in multicomponent reactions for the construction of complex heterocyclic and spirocyclic frameworks. nih.gov For instance, the synthesis of various spirooxindole derivatives has been achieved with remarkable efficiency under microwave conditions, often without the need for catalysts or solvents. d-nb.info Research has shown that reactions that might take several hours using a traditional oil bath can be completed in minutes under microwave irradiation, with average yields increasing substantially. nih.gov In some cases, microwave-assisted synthesis can even lead to different products compared to conventional heating, highlighting its potential to alter reaction pathways. nih.gov
The synthesis of spiro[indoline-3,2′-pyrrolidin]-2-one derivatives provides a compelling example of the advantages of microwave assistance. When comparing conventional heating with microwave irradiation for these 1,3-dipolar cycloaddition reactions, the microwave-assisted approach demonstrates a drastic reduction in reaction time alongside an increase in yield. mdpi.com
| Compound | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Spiro[indoline-3,2′-pyrrolidin]-2-one derivative (23a) | Conventional Heating | 3 h | 72% | mdpi.com |
| Microwave Irradiation (80 °C) | 5 min | 89% | ||
| Spiro[indoline-3,3′-pyrrolizin]-2-one derivative (25a) | Conventional Heating | 3 h | 70% | mdpi.com |
| Microwave Irradiation (80 °C) | 5 min | 85% |
This interactive table compares the reaction time and yield for the synthesis of representative spirooxindole compounds using conventional heating versus microwave-assisted methods. mdpi.com
Continuous Flow Chemistry
Continuous flow chemistry involves performing chemical reactions by continuously pumping reagents through a network of tubes or microfluidic chips. mit.edu This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in traditional batch reactors. sci-hub.se The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat transfer, enabling precise temperature management and minimizing the risk of thermal runaways. These features make flow chemistry an exceptionally safe and scalable method, particularly for handling hazardous reagents or highly exothermic reactions. nih.govscielo.br
| Parameter | Batch Chemistry | Continuous Flow Chemistry | Reference |
|---|---|---|---|
| Heat Transfer | Limited by surface area, potential for hot spots | High surface-area-to-volume ratio, excellent control | sci-hub.senih.govscielo.br |
| Safety | Large volumes of reagents, risk of thermal runaway | Small reaction volumes at any given time, enhanced safety | |
| Scalability | Often requires re-optimization of conditions | Achieved by running the system for longer or by "numbering-up" (parallel reactors) | |
| Reaction Control | Difficult to precisely control mixing and residence time | Precise control over stoichiometry, residence time, and temperature gradients |
This interactive table outlines the key advantages of continuous flow chemistry compared to traditional batch processing for the synthesis of complex molecules.
Sonocatalysis and Ultrasonic Assistance
Sonocatalysis is a branch of sonochemistry that utilizes high-frequency sound waves (ultrasound, typically >20 kHz) to initiate or accelerate chemical reactions. wikipedia.org The chemical effects of ultrasound are not due to a direct interaction with molecules but arise from the phenomenon of acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. wikipedia.orgillinois.edu The implosion of these bubbles generates transient, localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm). wikipedia.org
| Reaction Type | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Synthesis of Dihydroquinolines | Silent (Stirring, 4h) | 4 h | 80% | nih.gov |
| Ultrasound (Water, 60 °C) | 1 h | 96% | ||
| Synthesis of Spiro-oxindole derivatives | Silent (Stirring) | >120 min (incomplete) | N/A | nih.gov |
| Ultrasound | 15 min | 94% |
This interactive table provides a comparison of reaction outcomes for syntheses conducted with and without ultrasonic irradiation, demonstrating the significant rate enhancements and yield improvements afforded by sonochemistry. nih.gov
Stereochemical Aspects and Chiral Synthesis of Spiro 1,3 Dioxolane 2,4 Norcarane 1 Ylmethanol
Inherent Chirality of the Spiro[1,3-dioxolane-2,4-norcarane] System
The molecular architecture of Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol is defined by a unique fusion of a bicyclo[4.1.0]heptane (norcarane) ring system and a 1,3-dioxolane (B20135) ring, sharing a single carbon atom—the spiro center. This structural feature is a primary source of the molecule's chirality. The spiro atom (C-2 of the dioxolane and C-4 of the norcarane) is a stereocenter, and the rigid, non-planar nature of the fused ring system results in a chiral molecule.
Beyond the spiro center, the norcarane (B1199111) moiety contains additional stereocenters. The bridgehead carbons and the carbon bearing the hydroxymethyl group (C-1) are all potential chiral centers. The relative arrangement of the substituents on the bicyclic system gives rise to multiple diastereomers. The stereochemistry of spiro compounds, particularly those involving 1,3-dioxane-like rings, has been a subject of extensive study, with investigations often focusing on the conformational behavior and the influence of substituents on the ring systems. researchgate.netscribd.comresearchgate.net The fixed orientation of the rings relative to each other due to the spiro-fusion restricts conformational flexibility, leading to well-defined and separable stereoisomers.
Enantioselective Synthesis Strategies
The synthesis of a single, desired enantiomer of this compound requires precise control over the formation of its multiple stereocenters. Asymmetric synthesis provides the tools to achieve this, moving beyond the production of racemic mixtures to selectively create one enantiomer. youtube.com The primary approaches to induce chirality in a synthetic route are through the temporary use of chiral auxiliaries, the application of chiral catalysts, or by starting with enantiomerically pure materials from nature's "chiral pool".
The chiral auxiliary approach is a reliable and well-established method for inducing stereoselectivity. researchgate.netnih.gov In this strategy, a prochiral substrate is temporarily bonded to an enantiomerically pure molecule (the auxiliary). This auxiliary then directs a subsequent chemical transformation to occur stereoselectively, after which it is cleaved and can often be recovered for reuse.
For the synthesis of this compound, a chiral auxiliary could be appended to a precursor of the norcarane system. For example, an auxiliary could be attached to a cyclohexene (B86901) derivative via an ester or amide linkage. This chiral-auxiliary-bearing substrate could then undergo a diastereoselective cyclopropanation reaction to form the norcarane skeleton. The steric bulk and electronic properties of the auxiliary would favor the approach of the cyclopropanating agent from one face of the double bond over the other, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched norcarane core, which could then be further elaborated to the final target molecule. Popular and effective auxiliaries for such transformations include Evans' oxazolidinones and Corey's oxazaborolidines. nih.gov
Asymmetric catalysis is arguably the most powerful and efficient method for synthesizing chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. mdpi.com This field is broadly divided into metal-mediated catalysis, organocatalysis, and biocatalysis. For a molecule like this compound, transition-metal catalysis and organocatalysis offer particularly relevant strategies.
In transition-metal catalysis, the source of enantioselectivity is a chiral ligand that coordinates to the metal center. This ligand creates a chiral environment that forces the reactants to approach and bind to the metal in a specific orientation, leading to a highly enantioselective transformation. umich.edu The design and synthesis of effective chiral ligands are central to the success of asymmetric catalysis. scispace.comresearchgate.net
Spirocyclic scaffolds are themselves privileged structures in ligand design, prized for their rigid C2-symmetric backbones which can provide an effective chiral environment. acs.org Ligands such as SPINOL (1,1'-spirobiindane-7,7'-diol) and its derivatives have been used with great success in a variety of metal-catalyzed reactions, including hydrogenations and carbon-carbon bond-forming reactions. umich.edu A hypothetical asymmetric synthesis of the target molecule could involve a key step such as the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin precursor, using a chiral spiro-based phosphine ligand like SDP to set the stereochemistry of the norcarane ring. researchgate.net The choice of ligand is critical, as its structure directly influences the enantiomeric excess (ee) of the product. acs.org
| Chiral Ligand Class | Abbreviation | Core Scaffold | Typical Metal | Applicable Reaction Type |
|---|---|---|---|---|
| Spiro Diphosphine | SDP | 1,1'-Spirobiindane | Ru, Rh, Pd | Asymmetric Hydrogenation, Allylic Alkylation |
| Spiro Bis(isoxazoline) | SPRIX | Spiro[4.4]nonane | Pd, Cu | Cycloadditions, Ene Reactions |
| Spiro Phosphine-Oxazoline | SIPHOX | 1,1'-Spirobiindane | Ir, Pd | Hydrogenation, Allylic Alkylation |
| Spiroketal-based Phosphine | SPIROL | Spiroketal | Ir, Pd, Rh | Hydroarylation, Heck Reaction, Hydrogenation |
Substrate control relies on one or more existing stereocenters within a molecule to direct the formation of new stereocenters. This is a common strategy in the synthesis of complex molecules with multiple chiral centers. In a synthetic route towards this compound, once an initial stereocenter has been established (for instance, via an asymmetric catalytic step), it can be used to control the stereochemical outcome of subsequent reactions.
For example, if an enantiomerically enriched 1-hydroxymethyl-norcaranone precursor is synthesized, the stereocenter bearing the hydroxymethyl group can direct the stereoselective reduction of the ketone or the diastereoselective formation of the dioxolane ring. The existing chirality within the substrate biases the transition state energies for the formation of the possible diastereomeric products, leading to one major product. This approach is frequently used in cascade or domino reactions, where a single catalytic event triggers a series of transformations that are controlled by the stereochemistry of the initial product. nih.govnih.gov
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov This extensive "pool" includes compounds like amino acids, sugars, and terpenes. nih.govresearchgate.net The inherent chirality of the starting material is incorporated into the final target molecule, circumventing the need to create chirality from an achiral precursor. youtube.com
For this compound, a suitable starting material from the chiral pool could be a terpene that already contains a bicyclic or cyclohexyl ring system. For instance, (+)-3-carene, a bicyclo[4.1.0]heptane derivative, possesses a structure closely related to the norcarane core. Through a series of well-established chemical transformations—such as oxidative cleavage, functional group interconversions, and protection/deprotection steps—the existing stereocenters in 3-carene could be used to construct the fully functionalized target molecule. This approach is often highly efficient as the core stereochemistry is provided by nature. escholarship.org
Asymmetric Catalysis
Diastereoselective Control in Synthetic Transformations
The synthesis of this compound, a molecule featuring a rigid bicyclo[4.1.0]heptane (norcarane) framework fused to a dioxolane ring, presents significant stereochemical challenges. Achieving control over the spatial arrangement of atoms is paramount, as different stereoisomers can exhibit distinct chemical and biological properties. Diastereoselective synthesis aims to preferentially produce one diastereomer over others.
Control over Multiple Stereocenters
The structure of this compound contains multiple stereocenters. The formation of the norcarane skeleton and the subsequent functionalization to introduce the hydroxymethyl and spiro-dioxolane groups require precise stereocontrol.
Synthetic strategies for related complex molecules with multiple stereocenters often rely on substrate control, chiral auxiliaries, or asymmetric catalysis. In the context of the bicyclo[4.1.0]heptane system, diastereoselectivity can be achieved in key steps such as cyclopropanation of a cyclohexene precursor or subsequent reduction of a carbonyl group. For instance, the synthesis of functionalized bicyclo[4.1.0]heptane systems has been accomplished with high diastereoselectivity through reactions like allylic oxidation and hydroboration. acs.orgnih.gov The choice of reagents and reaction conditions plays a crucial role in directing the stereochemical outcome. For example, in the synthesis of polysubstituted spiropentanes, a related spirocyclic system, regio- and diastereoselective carbometalation was used to control the formation of up to five contiguous stereocenters. nih.gov Similarly, organocatalytic domino reactions have been employed to construct complex spiro-oxindoles with excellent control over five new stereocenters. nih.gov
The introduction of the spiro[1,3-dioxolane] group, typically formed by the ketalization of a ketone with ethylene (B1197577) glycol, adds another layer of stereochemical consideration. If the ketone precursor is chiral, the reaction can proceed with facial selectivity, influenced by the existing stereocenters on the norcarane ring.
| Synthetic Strategy | Description | Applicability to Target Molecule |
|---|---|---|
| Substrate-Controlled Diastereoselection | Existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. | The rigid norcarane skeleton can sterically hinder one face of a reactive site, guiding incoming reagents. |
| Chiral Auxiliary | A chiral moiety is temporarily attached to the substrate to direct a stereoselective transformation. | Could be used in the formation of the hydroxymethyl group to control its stereochemistry. rsc.org |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer. | A chiral catalyst could be used for the cyclopropanation step to form the norcarane ring enantioselectively. |
Conformational Effects on Diastereoselectivity
The bicyclo[4.1.0]heptane (norcarane) ring system is conformationally rigid. tdx.cat This rigidity is a key factor in determining the diastereoselectivity of reactions. The six-membered ring typically adopts a chair or boat-like conformation, which is further constrained by the fused three-membered cyclopropane (B1198618) ring.
This locked conformation exposes different faces of the molecule to incoming reagents with varying degrees of steric hindrance. For example, in the reduction of a ketone at the C1 position of the norcarane skeleton, the hydride reagent will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer of the corresponding alcohol (the '-1-ylmethanol' moiety) in excess. The substituents on the bicyclic ring system dictate which face is more accessible. This principle is a cornerstone of stereoselective synthesis in cyclic and bicyclic systems. acs.orgnih.gov The conformational constraints imposed by the fused ring system are critical for achieving high levels of diastereoselectivity in the synthesis of complex molecules. tdx.cat
Determination of Absolute Configuration
Once a chiral compound like this compound has been synthesized, it is crucial to determine the absolute configuration of its stereocenters. This is accomplished using various analytical techniques.
X-ray Diffraction Studies
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of all its stereocenters. wikipedia.orglibretexts.orgwordpress.com The technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org From this pattern, a detailed map of electron density within the crystal can be generated, revealing the precise spatial arrangement of each atom.
For chiral molecules, if the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, often by including a heavy atom in the structure. nih.gov While a specific crystal structure for this compound is not publicly available, this technique remains the gold standard for unambiguous structural elucidation of such complex chiral molecules. researchgate.netresearchgate.net
| Step | Description | Key Outcome |
|---|---|---|
| Crystal Growth | A single, high-quality crystal of the pure compound is grown. | A well-ordered lattice suitable for diffraction. |
| Data Collection | The crystal is mounted and irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded. wikipedia.org | A set of reflection intensities and angles. |
| Structure Solution & Refinement | Computational methods are used to solve the phase problem and generate an electron density map, which is then refined to fit the atomic positions. wikipedia.org | A 3D model of the molecule with precise bond lengths, angles, and stereochemistry. |
| Absolute Configuration Determination | Analysis of anomalous scattering (e.g., via the Flack parameter) confirms the correct enantiomer. | Unambiguous assignment of R/S configuration to all stereocenters. |
Spectroscopic Methods for Chiral Analysis (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating mixtures of compounds. When used for chiral analysis, it can separate enantiomers and diastereomers.
Separation of Diastereomers: Diastereomers have different physical properties and can often be separated using standard, non-chiral HPLC on stationary phases like silica gel. nih.govnih.gov The different spatial arrangements of the atoms in diastereomers lead to different interactions with the stationary phase, resulting in different retention times.
Separation of Enantiomers: Enantiomers, having identical physical properties in a non-chiral environment, cannot be separated on a standard HPLC column. For their separation, chiral HPLC is employed. researchgate.netphenomenex.com This technique uses a chiral stationary phase (CSP). phenomenex.com The enantiomers interact differently with the chiral environment of the CSP, forming transient diastereomeric complexes with different stabilities, which leads to their separation. phenomenex.com Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. phenomenex.com
For this compound, a synthetic mixture would likely contain multiple diastereomers. These could first be separated and purified using standard HPLC. Subsequently, to determine if each isolated diastereomer is a single enantiomer or a racemic mixture, chiral HPLC would be required. nih.govhplc.eu
Synthesis and Exploration of Derivatives and Analogues
Structural Modifications of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group is a versatile handle for introducing a wide range of functionalities, thereby altering the molecule's polarity, reactivity, and potential biological interactions.
The primary alcohol can be readily converted to several other oxygen-containing functional groups through well-established oxidation and substitution reactions.
Aldehyde and Carboxylic Acid: Standard oxidation protocols can be applied to transform the primary alcohol. A mild oxidizing agent such as pyridinium chlorochromate (PCC) would yield the corresponding aldehyde, Spiro[1,3-dioxolane-2,4'-norcarane]-1'-carbaldehyde. The use of stronger oxidizing agents, for instance, potassium permanganate (KMnO₄) or chromic acid (Jones reagent), would result in the formation of the carboxylic acid, Spiro[1,3-dioxolane-2,4'-norcarane]-1'-carboxylic acid. researchgate.net
Ether: The Williamson ether synthesis is a classic and highly effective method for converting alcohols to ethers. wikipedia.orgmasterorganicchemistry.com This two-step process involves the deprotonation of the hydroxymethyl group using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired ether derivative. wikipedia.org This method is broadly applicable for preparing a wide variety of symmetrical and asymmetrical ethers. wikipedia.orggold-chemistry.org
Ester: Esters can be synthesized through the Fischer esterification reaction, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄). khanacademy.orgmasterorganicchemistry.com This reversible reaction can be driven towards the product by removing water as it is formed. masterorganicchemistry.com Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine, to form the ester under milder conditions. organic-chemistry.org
| Starting Material | Target Functionality | Proposed Reagents | Product Name |
| Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol | Aldehyde | Pyridinium chlorochromate (PCC) | Spiro[1,3-dioxolane-2,4'-norcarane]-1'-carbaldehyde |
| Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol | Carboxylic Acid | Potassium permanganate (KMnO₄) | Spiro[1,3-dioxolane-2,4'-norcarane]-1'-carboxylic acid |
| Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol | Ether (e.g., methyl ether) | 1. NaH; 2. CH₃I | 1'-(Methoxymethyl)spiro[1,3-dioxolane-2,4'-norcarane] |
| Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol | Ester (e.g., acetate) | Acetic anhydride, pyridine | Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethyl acetate |
The introduction of nitrogen and sulfur heteroatoms can be achieved by converting the hydroxyl group into a good leaving group, making it susceptible to nucleophilic attack.
Nitrogen-Containing Groups: A common strategy involves the conversion of the alcohol to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting tosylate is an excellent substrate for SN2 reactions. Treatment with sodium azide (NaN₃) would yield an azidomethyl derivative, which can subsequently be reduced to the primary amine, (Spiro[1,3-dioxolane-2,4'-norcaran]-1'-yl)methanamine, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Alternatively, the tosylate can be displaced directly by ammonia or other amines to form primary, secondary, or tertiary amines.
Sulfur-Containing Groups: Following the same principle, the tosylate intermediate can be reacted with sulfur nucleophiles. For example, reaction with sodium hydrosulfide (NaSH) would introduce a thiol group (-SH). To form a thioether, the tosylate can be treated with a sodium thiolate (RSNa).
| Starting Material | Intermediate | Reagents for Final Step | Product Functional Group | Product Name |
| Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol | Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethyl tosylate | 1. NaN₃; 2. LiAlH₄ | Amine (-NH₂) | (Spiro[1,3-dioxolane-2,4'-norcaran]-1'-yl)methanamine |
| Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol | Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethyl tosylate | NaSH | Thiol (-SH) | Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanethiol |
| Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol | Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethyl tosylate | NaSCH₃ | Thioether (-SCH₃) | 1'-((Methylthio)methyl)spiro[1,3-dioxolane-2,4'-norcarane] |
Modifications of the Norcarane (B1199111) Skeletal Framework
Altering the core bicyclic structure of the molecule represents a more profound modification, leading to significant changes in its three-dimensional shape and properties.
Skeletal rearrangements offer powerful methods for modifying carbocyclic frameworks.
Ring Expansion: The Tiffeneau-Demjanov rearrangement provides a classic method for the one-carbon ring expansion of cyclic ketones or alcohols. wikipedia.orgwikipedia.org To apply this to the norcarane system, the parent compound would first need to be converted to a 1-(aminomethyl)cycloalkanol derivative. This can be achieved by oxidation of the starting alcohol to the corresponding ketone (after deprotection of the dioxolane), followed by reaction with cyanide and subsequent reduction. Treatment of the resulting aminomethyl alcohol with nitrous acid (HNO₂) generates a diazonium salt, which then undergoes rearrangement with loss of nitrogen gas, expanding the six-membered ring of the norcarane to a seven-membered ring and yielding a bicyclo[5.1.0]octanone derivative. wikipedia.orgorganicreactions.org
Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. wikipedia.org To induce this rearrangement, the norcarane core would first need to be transformed into an appropriate α-halo ketone. This would involve deprotection of the spirocyclic ketal to reveal the cyclohexanone (B45756), followed by selective halogenation at the α-position. Treatment of this α-halo ketone with a base, such as sodium hydroxide or an alkoxide, would initiate the rearrangement. wikipedia.orgnrochemistry.com The reaction proceeds through a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a five-membered ring carboxylic acid or ester derivative. wikipedia.org
| Transformation | Key Reaction | Required Intermediate | Resulting Framework |
| Ring Expansion | Tiffeneau-Demjanov Rearrangement | 1'-(Aminomethyl)spiro[1,3-dioxolane-2,4'-norcaran]-1'-ol | Bicyclo[5.1.0]octane |
| Ring Contraction | Favorskii Rearrangement | 2'-Halo-spiro[1,3-dioxolane-2,4'-norcaran]-1'-one | Bicyclo[3.1.0]hexane-carboxylic acid derivative |
The creation of new stereocenters on the norcarane framework can generate a library of diastereomers with distinct spatial arrangements. While the synthesis of substituted norcaranes has been explored, creating specific stereoisomers often requires carefully planned multi-step sequences. uq.edu.au Stereoselectivity can be introduced during the construction of the bicyclic system or through subsequent functionalization. For example, if a double bond were introduced into the six-membered ring, diastereoselective reactions such as epoxidation or dihydroxylation could install new stereocenters with predictable relative stereochemistry.
Direct functionalization of the C-H bonds on the saturated norcarane core is a significant synthetic challenge due to the inherent inertness of alkane C-H bonds. researchgate.net Such transformations often lack selectivity, leading to mixtures of products. However, modern synthetic chemistry has made strides in C-H functionalization, often employing transition metal catalysts to direct reactions to specific sites. youtube.comnih.gov These advanced methods could potentially be used to install new functional groups directly onto the carbocyclic skeleton, although achieving high regioselectivity in a complex molecule like Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol would require a carefully designed catalytic system. researchgate.netnih.gov The addition of substituents around the bicycloheptane ring can be a strategy to improve binding affinity in enzymatic studies. rsc.orguq.edu.au
Alterations to the 1,3-Dioxolane (B20135) Ring System
Variations in Ring Size or Heteroatom Identity
While direct experimental studies on the modification of the 1,3-dioxolane ring in Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol are not extensively documented in publicly available literature, established synthetic methodologies for analogous spirocyclic systems can provide a framework for potential derivatization strategies. These strategies primarily involve the use of alternative diols or their heteroatomic equivalents in the initial ketalization step or subsequent ring-transformation reactions.
Heteroatom Identity Variation: The oxygen atoms in the 1,3-dioxolane ring can be substituted with other heteroatoms, most commonly sulfur, to yield 1,3-oxathiolane or 1,3-dithiolane analogs. The synthesis of spirocyclic 1,3-oxathiolanes has been achieved through Lewis-acid-catalyzed reactions of cyclic trithiocarbonates with oxiranes. uzh.ch Similarly, the preparation of 1,3-oxathiolane nucleoside analogues often involves the reaction of an aldehyde with a mercapto-acid or a mercapto-acetal. nih.govnih.gov The synthesis of spiro-dithiolane derivatives is also a well-established process, often involving the condensation of a ketone with a 1,2-dithiol.
| Analog Name | Heterocyclic Ring | Key Precursor for Heterocycle Formation | Potential Impact on Properties |
|---|---|---|---|
| Spiro[1,3-dioxane-2,4'-norcarane]-1'-ylmethanol | 1,3-Dioxane | 1,3-Propanediol | Altered ring conformation (chair vs. envelope), potential for different stereoisomers. |
| Spiro[1,3-oxathiolane-2,4'-norcarane]-1'-ylmethanol | 1,3-Oxathiolane | 2-Mercaptoethanol | Increased nucleophilicity of sulfur, potential for selective ring opening or oxidation at sulfur. |
| Spiro[1,3-dithiolane-2,4'-norcarane]-1'-ylmethanol | 1,3-Dithiolane | 1,2-Ethanedithiol | Enhanced stability to acidic hydrolysis compared to dioxolane, potential for desulfurization reactions. |
Introduction of Substituents on the Dioxolane Ring
The introduction of substituents onto the 1,3-dioxolane ring of Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol can be achieved through various synthetic strategies, primarily by using substituted 1,2-diols during the ketalization reaction. The nature and position of these substituents can profoundly influence the steric and electronic environment of the molecule.
For instance, the use of substituted ethylene (B1197577) glycols, such as 1,2-propanediol or 2,3-butanediol, would result in methyl-substituted dioxolane rings. The stereochemistry of the diol precursor would directly translate to the stereochemistry of the substituents on the dioxolane ring, offering a route to diastereomerically pure derivatives. The synthesis of substituted 1,3-dioxolanes from alkenes, carboxylic acids, and silyl (B83357) enol ethers via a 1,3-dioxolan-2-yl cation intermediate has also been reported, providing a stereoselective method for introducing a variety of substituents. nih.gov
The presence of substituents on the dioxolane ring can introduce new chiral centers, leading to the formation of diastereomers. The steric bulk of these substituents can influence the preferred conformation of the dioxolane ring and may sterically hinder reactions at nearby functional groups, such as the primary alcohol on the norcarane moiety. Electronically, substituents can modulate the reactivity of the dioxolane ring itself, for example, by affecting its stability towards acidic hydrolysis.
Systematic Studies on Structure-Reactivity Relationships
Systematic studies on the structure-reactivity relationships of Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol and its derivatives are essential for understanding how structural modifications translate into changes in chemical behavior. While specific kinetic and mechanistic data for this particular compound family are scarce in the literature, general principles of physical organic chemistry and studies on analogous systems can provide valuable insights into the potential impacts of structural changes on reaction rates, selectivity, and stereochemical outcomes.
Impact of Structural Changes on Reaction Rates and Selectivity
The reactivity of Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol derivatives is expected to be influenced by both steric and electronic effects arising from modifications to the 1,3-dioxolane ring.
Steric Effects: The introduction of bulky substituents on the dioxolane ring would likely decrease the rate of reactions involving the nearby hydroxyl group on the norcarane ring due to increased steric hindrance. For example, the rate of esterification or etherification of the primary alcohol would be expected to decrease as the size of the substituent at the 4- or 5-position of the dioxolane ring increases. This steric congestion could also influence the regioselectivity of reactions on the norcarane skeleton, potentially directing reagents to the less hindered face of the molecule.
Electronic Effects: The replacement of oxygen with sulfur in the heterocyclic ring would alter its electronic properties. The greater nucleophilicity of sulfur in a 1,3-oxathiolane or 1,3-dithiolane analog could lead to different reaction pathways, for instance, in reactions with electrophiles. The stability of the acetal (B89532) linkage is also sensitive to electronic effects. Electron-withdrawing substituents on the dioxolane ring would be expected to increase the rate of acid-catalyzed hydrolysis, while electron-donating groups would decrease it.
| Derivative | Structural Modification | Predicted Effect on Reaction Rate | Rationale |
|---|---|---|---|
| Spiro[4-methyl-1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol | Methyl group on dioxolane ring | Slight decrease | Minor increase in steric hindrance near the reaction center. |
| Spiro[4,5-dimethyl-1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol | Two methyl groups on dioxolane ring | Moderate decrease | Increased steric hindrance. |
| Spiro[1,3-dithiolane-2,4'-norcarane]-1'-ylmethanol | Replacement of oxygen with sulfur | Minimal change | The primary effect would be electronic, with less impact on the reactivity of the distant alcohol. |
Understanding Stereochemical Outcomes Based on Structural Modifications
The stereochemistry of the spiro-norcarane system is complex, with multiple chiral centers. Structural modifications to the 1,3-dioxolane ring can have a significant impact on the stereochemical course of reactions occurring at the norcarane moiety.
The conformation of the five-membered dioxolane ring is typically an envelope or a twist conformation. The introduction of substituents will favor certain conformations, which in turn can influence the accessibility of the two faces of the norcarane ring system. This can lead to enhanced diastereoselectivity in reactions such as reductions of a ketone at the 1'-position (if the alcohol were oxidized) or additions to the cyclopropane (B1198618) ring.
For example, a bulky substituent on the dioxolane ring, positioned on the same side as the hydroxymethyl group, could effectively block one face of the norcarane, leading to a high degree of stereocontrol in reactions at the 1'-position. The inherent chirality of spiro compounds can also be exploited in asymmetric synthesis, where the fixed spatial arrangement of the two rings can direct the stereochemical outcome of reactions. wikipedia.org The stereocontrolled construction of spiro carbon centers is a challenging but important aspect of organic synthesis. nih.gov
In the absence of direct experimental data, the precise stereochemical outcomes are difficult to predict. However, computational modeling and conformational analysis of different derivatives could provide valuable insights into the likely stereochemical preferences and guide the design of stereoselective syntheses.
Advanced Applications in Synthetic Organic Chemistry and Materials Science
Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol as a Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. The "chiral pool" of readily available natural products has historically been a primary source of such building blocks. However, the development of asymmetric synthesis has expanded the range of accessible chiral synthons.
Precursor in the Asymmetric Synthesis of Other Complex Natural Products and Synthetic Targets
Spiroketals, a class of compounds featuring a spirocyclic core with two oxygen atoms attached to the spiro center, are found in a wide array of biologically active natural products. nih.gov The synthesis of these complex molecules often relies on the use of chiral building blocks to control the stereochemistry of the final product. nih.gov A molecule with the structural motifs of this compound, containing a protected diol and a primary alcohol on a rigid bicyclic frame, would theoretically be a valuable precursor.
The inherent chirality of such a molecule could be leveraged to direct the stereochemical outcome of subsequent reactions. For instance, the hydroxyl group could be used to introduce new stereocenters with high diastereoselectivity. While no specific examples of this compound being used in the total synthesis of a natural product are documented, the general strategy of employing chiral spirocyclic fragments is a well-established approach in asymmetric synthesis. mdpi.com
Table 1: Examples of Natural Product Classes Containing Spiroketal Moieties
| Natural Product Class | Biological Activity |
| Pheromones | Insect communication |
| Polyether Antibiotics | Antimicrobial |
| Marine Toxins | Potent biological effects |
Utility in Catalyst and Ligand Design
The C2-symmetry often found in spirocyclic scaffolds is a highly sought-after feature in the design of chiral ligands for asymmetric catalysis. nih.govacs.org These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations. Chiral spirocyclic diols, in particular, have been successfully employed as ligands or ligand precursors. nih.govacs.org
For example, a C2-symmetric chiral spirocyclic diol named aza-SPINOL has been synthesized and used to create chiral ligands for asymmetric catalysis. nih.govacs.org While this compound itself is not C2-symmetric, its rigid norcarane (B1199111) framework and defined stereochemistry could make it a candidate for modification into a novel ligand. The hydroxyl group provides a handle for attaching coordinating groups, such as phosphines or amines, which are common in ligand design. The spirocyclic structure would provide a rigid backbone to control the spatial arrangement of these coordinating groups around a metal center.
Table 2: Common Metal-Ligand Combinations in Asymmetric Catalysis
| Metal | Ligand Type | Typical Reaction |
| Rhodium | Chiral Phosphines | Asymmetric Hydrogenation |
| Palladium | Chiral Phosphines, Oxazolines | Asymmetric Allylic Alkylation |
| Copper | Chiral Diols, Diamines | Asymmetric Conjugate Addition |
Applications in Material Science
The introduction of spirocyclic units into polymers and other materials can impart unique and desirable properties, such as increased thermal stability, altered solubility, and specific optical or electronic characteristics.
Incorporation into Polymer Architectures (e.g., polyacetals)
The 1,3-dioxolane (B20135) moiety is a cyclic acetal (B89532). The ring-opening polymerization of dioxolane and its derivatives is a known method for producing polyacetals. These polymers are valued for their mechanical strength and resistance to chemicals and wear. The incorporation of a bulky, rigid substituent like the norcarane group from this compound into a polyacetal backbone could significantly influence the polymer's properties.
Specifically, the rigid spirocyclic structure would be expected to:
Increase the glass transition temperature (Tg): The restricted bond rotation would lead to a more rigid polymer chain, requiring more energy for the transition from a glassy to a rubbery state.
Modify solubility: The introduction of the hydrocarbon-rich norcarane unit could decrease the polymer's solubility in polar solvents.
Enhance thermal stability: The compact and stable spirocyclic structure could improve the polymer's resistance to thermal degradation.
While there is no specific research on polymers derived from this compound, the general principle of using substituted dioxolanes in polymerization is established. mdpi.com
Development of Advanced Functional Materials
Spiro compounds have found applications in a variety of advanced functional materials, including organic light-emitting diodes (OLEDs) and solar cells. The rigid, non-planar structure of spiro compounds can be advantageous in these applications by preventing intermolecular aggregation, which can quench fluorescence and decrease device efficiency.
Although this compound is not a conjugated system and therefore unlikely to be electronically active on its own, it could serve as a building block for more complex functional molecules. The hydroxyl group could be used as a point of attachment for chromophores or other functional moieties. The rigid spirocyclic core would then serve to hold these functional groups in a well-defined spatial arrangement, potentially leading to materials with interesting photophysical properties.
Contribution to New Methodological Development
The synthesis of complex spirocyclic systems often requires the development of new synthetic methods. While the synthesis of this compound itself is not detailed in the literature, the pursuit of such molecules can drive innovation in areas such as:
Stereoselective cyclopropanation: The norcarane skeleton is a bicyclo[4.1.0]heptane system, which contains a cyclopropane (B1198618) ring. The development of new methods for the stereoselective formation of such rings is an active area of research.
Asymmetric ketalization/acetalization: The formation of the spiro[1,3-dioxolane] unit in a stereocontrolled manner presents a synthetic challenge. New catalysts and methods for achieving this transformation would be of broad interest to the synthetic community.
Domino and cascade reactions: The efficient construction of multiple rings and stereocenters in a single operation is a hallmark of modern synthetic chemistry. The design of cascade reactions to access complex spirocyclic systems is a continuing goal.
As a Benchmark Substrate for New Reaction Discovery
The development of novel chemical transformations is a cornerstone of synthetic organic chemistry. The multifaceted structure of Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol makes it an intriguing, albeit currently underexplored, candidate as a benchmark substrate for new reaction discovery. Its rigid bicyclic norcarane core provides a defined stereochemical environment, which can be exploited to test the stereoselectivity and stereospecificity of new catalytic systems. The primary alcohol offers a reactive handle for a multitude of transformations, including oxidation, esterification, and etherification, allowing for the evaluation of new reagents and catalysts for these fundamental reactions.
Furthermore, the spiro-acetal functionality, specifically the 1,3-dioxolane ring, can serve as a reporter group in the development of reactions that are sensitive to steric hindrance or electronic effects around a quaternary center. The stability of the dioxolane ring under various conditions, yet its susceptibility to cleavage under specific acidic conditions, allows it to be used to gauge the mildness and selectivity of newly developed catalysts and reaction protocols. While specific studies employing Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol as a benchmark are not yet prevalent in the literature, its structural motifs suggest significant potential in this area.
In the Optimization of Existing Organic Reactions
The optimization of existing organic reactions to improve yield, selectivity, and sustainability is a critical endeavor in chemical synthesis. The defined three-dimensional structure of Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol can be instrumental in this context. For instance, in reactions involving the hydroxyl group, the steric bulk of the adjacent norcarane and spiro-dioxolane moieties can provide a stringent test for the efficiency of a catalyst or reagent. By systematically varying reaction parameters such as temperature, solvent, and catalyst loading, and using this compound as a substrate, chemists can fine-tune conditions to overcome steric challenges and achieve optimal performance.
Moreover, the presence of multiple functional groups (alcohol, acetal, and a bicyclic alkane) allows for the assessment of chemoselectivity in reaction optimization. A given reagent or catalyst can be evaluated for its ability to selectively transform the hydroxyl group without affecting the dioxolane ring, or vice versa. This is particularly important in the synthesis of complex molecules where selective functional group manipulation is paramount.
Role in Biofuel Production (e.g., Valorization of Glycerol to Solketal analogues)
A significant area where dioxolane-containing molecules play a crucial role is in the production of biofuels and fuel additives. The valorization of glycerol, a major byproduct of biodiesel production, into more valuable chemicals is a key aspect of creating a sustainable bio-based economy. rsc.orgrug.nl One of the most promising pathways for glycerol utilization is its conversion to solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) and its analogues. rsc.orgmdpi.com Solketal is produced through the acid-catalyzed ketalization of glycerol with acetone. rug.nlmdpi.com This reaction is an attractive method for converting glycerol into a valuable compound with potential industrial applications. rsc.orgrug.nl
The addition of solketal to gasoline can significantly increase the octane number, and it can also be used to improve the viscosity and flash point of biodiesel. mdpi.com The synthesis of solketal is a green chemical process as it utilizes a renewable feedstock (glycerol), can be performed under mild conditions, and the primary byproduct is water. mdpi.com
The relevance of Spiro[1,3-dioxolane-2,4'-norcarane]-1'-ylmethanol in this context is through its structural similarity to solketal, both containing the 1,3-dioxolane-methanol moiety. While not directly produced from glycerol, its study can provide insights into the stability and reactivity of such structures, which are pertinent to the performance of solketal-based biofuels. The synthesis of solketal from glycerol has been extensively studied using various catalysts, as detailed in the table below.
Table 1: Catalytic Conversion of Glycerol to Solketal
| Catalyst | Acetone/Glycerol Molar Ratio | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Hf-TUD-1 | 1.5 | 60 | 2 | ~95 | ~98 | rsc.orgrug.nl |
| Zr-TUD-1 | 1.5 | 60 | 2 | ~90 | ~98 | rsc.orgrug.nl |
| Sn-MCM-41 | 1.5 | 60 | 2 | ~85 | ~98 | rsc.orgrug.nl |
| Ultrastable Zeolite Y | 1.5 | 60 | 2 | ~60 | ~95 | rsc.orgrug.nl |
| Amberlyst-36 | 4 | 25 | - | 94 | - | mdpi.com |
| (C₃H₇)₄N⁺/PWA | - | - | - | 94 | 98 | mdpi.com |
| H-BEA Zeolite | 2.5 | 50 | 1 | - | - | uricer.edu.br |
The data in Table 1 highlights the efficiency of various heterogeneous acid catalysts in promoting the conversion of glycerol to solketal. Mesoporous materials like Hf-TUD-1 and Zr-TUD-1 show excellent performance, which is attributed to their high surface area, wide pores, and Lewis acidic properties. rsc.orgrug.nl The continuous development of more efficient and reusable catalysts is a key focus of research in this area, aiming for the industrial implementation of solketal production. mdpi.com
Q & A
Q. What are the common synthetic routes for Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol, and how do reaction conditions influence yield?
The synthesis of spiro compounds like this compound typically involves cyclocondensation reactions. For example, analogous spiro-dioxolane derivatives are synthesized by reacting carbonyl precursors (e.g., indole-2,3-dione) with diols (e.g., glycerol) under acid catalysis (e.g., TsOH) in refluxing solvents like cyclohexane . Key factors include:
- Catalyst selection : Acidic catalysts (e.g., TsOH) promote cyclization by activating carbonyl groups.
- Solvent choice : Non-polar solvents (e.g., cyclohexane) favor dehydration steps.
- Temperature control : Reflux conditions (~110°C) balance reaction kinetics and side-product minimization. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
Structural confirmation requires a multi-technique approach:
- X-ray crystallography : Determines absolute configuration and bond geometries. For spiro compounds, torsional angles (e.g., N–C–C–C = 3.1° in related structures) validate spiro junction geometry .
- NMR spectroscopy : -NMR identifies methanol protons (~δ 3.5–4.0 ppm) and spiro-ring protons. -NMR confirms dioxolane carbons (~δ 60–70 ppm) and quaternary spiro carbons (~δ 90–100 ppm) .
- Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+NH] at m/z 324 for analogous compounds) .
Q. What are the key physicochemical properties of this compound relevant to its stability in experimental conditions?
- Hydrogen bonding : The methanol group participates in intermolecular N–H⋯O bonds (e.g., d = 2.12 Å), stabilizing crystal packing and influencing solubility .
- Lipophilicity : LogP values (predicted via computational tools) guide solvent selection for biological assays.
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (>200°C for similar spiro compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Optimization strategies include:
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., polymerization) observed in batch syntheses .
- Catalyst screening : Lewis acids (e.g., ZnCl) or enzyme-mediated catalysis may improve regioselectivity in spiro-ring formation .
- DoE (Design of Experiments) : Statistical models (e.g., response surface methodology) identify optimal molar ratios (precursor:diol = 1:1.2) and reaction times .
Q. What strategies resolve contradictions between computational predictions and experimental data on the compound’s reactivity?
Discrepancies often arise from solvent effects or transition-state inaccuracies. Mitigation approaches:
- Solvent-adjusted DFT : Include implicit solvent models (e.g., COSMO) to refine activation energy calculations .
- Kinetic isotope effects (KIE) : Compare vs. reaction rates to validate proposed mechanisms.
- In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, aligning theoretical and experimental pathways .
Q. What in vitro models are appropriate for assessing the neuroprotective potential of this compound?
- Oxidative stress assays : Use SH-SY5Y neuronal cells treated with HO or rotenone to measure compound-induced reductions in ROS (via DCFH-DA fluorescence) .
- Apoptosis markers : Quantify caspase-3/7 activity (luminescence assays) in primary cortical neurons exposed to amyloid-β peptides .
- Blood-brain barrier (BBB) permeability : Employ MDCK-MDR1 monolayers to predict CNS bioavailability (P > 5 × 10 cm/s indicates favorable penetration) .
Methodological Considerations
- Data contradiction analysis : Cross-validate NMR and XRD results with computational models (e.g., Mercury software for crystal packing analysis) .
- Biological activity profiling : Combine in vitro assays with molecular docking (e.g., AutoDock Vina) to correlate spiro compound conformations with sigma receptor binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
